N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)methanesulfonamide
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Overview
Description
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H19FN2O3S and its molecular weight is 314.38. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
Research has demonstrated the utility of sulfonamide and sulfone groups in facilitating novel organic synthesis routes. For example, the rhodium-catalyzed intramolecular cyclization of 1-sulfonyl-1,2,3-triazole and sulfinate leads to the formation of sulfonylated unsaturated piperidines, showcasing innovative methods for bond reorganization and the synthesis of complex structures (Furukawa et al., 2019). Similarly, the oxidation of methyl (methylthio)methyl sulfoxide has provided a convenient method for preparing bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone, highlighting efficient pathways for synthesizing key sulfone intermediates (Ogura et al., 1980).
Pharmacological Applications
The design and synthesis of N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have been investigated for their selectivity towards 5-HT7 receptors and as multifunctional agents, indicating potential applications in treating complex diseases through polypharmacology (Canale et al., 2016). This research underscores the role of sulfonamides in developing targeted therapies for central nervous system disorders.
Material Science and Catalysis
Sulfonamides and related compounds have also found applications in material science and as catalysts. The development of protic ionic liquids, such as nicotinum methane sulfonate, from bio-renewable sources for the synthesis of 2-amino-3-cyano pyridines showcases the catalytic utility and environmental benefits of sulfonamide-based materials (Tamaddon & Azadi, 2018).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Piperidine derivatives are known to have a wide range of therapeutic effects, suggesting that they likely induce significant molecular and cellular changes .
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-21(19,20)16-10-11-6-8-17(9-7-11)14(18)12-4-2-3-5-13(12)15/h2-5,11,16H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBDJSKJUGPMDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCN(CC1)C(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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